![molecular formula C21H15NO2 B13130483 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- CAS No. 2944-19-6](/img/structure/B13130483.png)
9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-: is an organic compound with the molecular formula C22H18N2O2 and a molecular weight of 342.3905 . This compound is known for its vibrant blue color and is commonly used as a dye. It is also referred to by various names such as Ahcoquinone Blue ASTB Base , Alizarine Pure Blue B Base , and C.I. Solvent Blue 11 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- typically involves the reaction of 9,10-anthraquinone with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reactants and conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can also be reduced under specific conditions to yield reduced forms of the anthraquinone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Chemistry: In chemistry, 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- is used as a dye and a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, this compound is used as a staining agent for visualizing cellular components under a microscope. Its vibrant color makes it ideal for highlighting specific structures within cells .
Medicine: While not commonly used as a therapeutic agent, derivatives of this compound have been studied for their potential biological activities, including anticancer properties .
Industry: In the industrial sector, 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- is used in the production of dyes and pigments for textiles, plastics, and other materials. Its stability and colorfastness make it a valuable component in various applications .
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- involves its interaction with molecular targets within cells. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of cell division and the induction of cell death in certain types of cells . The specific pathways involved in these effects are still under investigation, but they likely include the generation of reactive oxygen species and the activation of apoptotic pathways .
Comparison with Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: This compound has two amino groups attached to the anthraquinone structure, leading to different chemical and physical properties.
9,10-Anthracenedione, 1-amino-4-hydroxy-: This compound has an amino group and a hydroxyl group, which can participate in different types of chemical reactions compared to 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-.
Uniqueness: The uniqueness of 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its vibrant blue color and stability make it particularly valuable in dye applications .
Properties
CAS No. |
2944-19-6 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2/c1-13-9-11-14(12-10-13)22-18-8-4-7-17-19(18)21(24)16-6-3-2-5-15(16)20(17)23/h2-12,22H,1H3 |
InChI Key |
LMJVMVCQHQVJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)
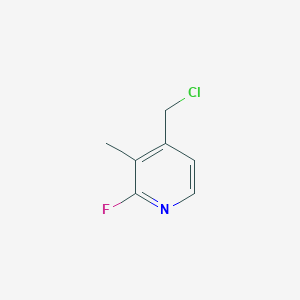
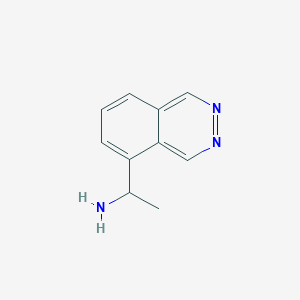
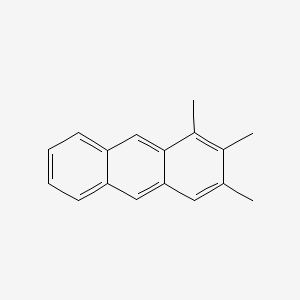


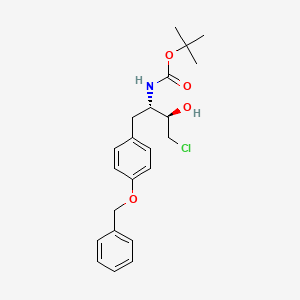
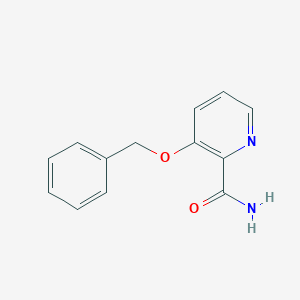
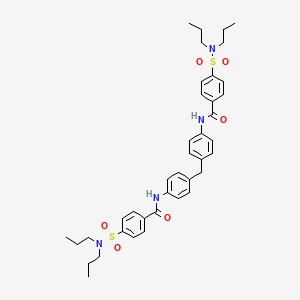

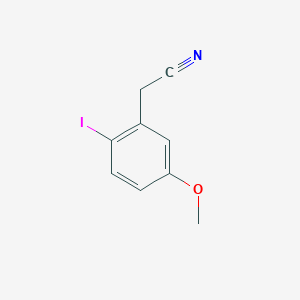
![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)

![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)
